molecular formula C13H14F3NS B15228303 6-(Trifluoromethyl)-2H-spiro[benzo[b]thiophene-3,4'-piperidine]

6-(Trifluoromethyl)-2H-spiro[benzo[b]thiophene-3,4'-piperidine]

Cat. No.: B15228303
M. Wt: 273.32 g/mol
InChI Key: NZKCLOAHVZVYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)-2H-spiro[benzo[b]thiophene-3,4’-piperidine] is an organic compound characterized by its unique spiro structure, which includes a trifluoromethyl group attached to a benzo[b]thiophene ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-2H-spiro[benzo[b]thiophene-3,4’-piperidine] typically involves multi-step organic reactions. One common method includes the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced to the benzo[b]thiophene ring. This can be achieved through the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate and triethylamine under microwave-assisted conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods are designed to be efficient and environmentally friendly, reducing the use of hazardous reagents and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-2H-spiro[benzo[b]thiophene-3,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the benzo[b]thiophene ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(Trifluoromethyl)-2H-spiro[benzo[b]thiophene-3,4’-piperidine] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-2H-spiro[benzo[b]thiophene-3,4’-piperidine] involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with proteins and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid: Another compound with a trifluoromethyl group attached to a benzo[b]thiophene ring, used in similar applications.

    3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene: Known for its antibacterial and antioxidant properties.

Uniqueness

6-(Trifluoromethyl)-2H-spiro[benzo[b]thiophene-3,4’-piperidine] stands out due to its spiro structure, which imparts unique chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H14F3NS

Molecular Weight

273.32 g/mol

IUPAC Name

6-(trifluoromethyl)spiro[2H-1-benzothiophene-3,4'-piperidine]

InChI

InChI=1S/C13H14F3NS/c14-13(15,16)9-1-2-10-11(7-9)18-8-12(10)3-5-17-6-4-12/h1-2,7,17H,3-6,8H2

InChI Key

NZKCLOAHVZVYHK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CSC3=C2C=CC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.